molecular formula C5H4BrNOS B6205806 1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one CAS No. 89283-97-6

1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one

Cat. No.: B6205806
CAS No.: 89283-97-6
M. Wt: 206.1
InChI Key:
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Biochemical Analysis

Biochemical Properties

1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form specific binding interactions with target molecules, which can lead to enzyme inhibition or activation . For example, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular proteins can lead to changes in signal transduction, affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic function . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects are also noted, where a certain dosage level must be reached to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux . The compound’s presence can lead to changes in metabolite levels, affecting the balance of metabolic reactions within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with target biomolecules, thereby modulating its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 1,2-thiazole with bromoacetyl chloride in the presence of a base such as potassium carbonate . The reaction typically occurs at room temperature and may require a drying agent to ensure the purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

CAS No.

89283-97-6

Molecular Formula

C5H4BrNOS

Molecular Weight

206.1

Purity

95

Origin of Product

United States

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